molecular formula C10H16ClN3O4S B2454543 N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1129305-89-0

N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B2454543
CAS No.: 1129305-89-0
M. Wt: 309.77
InChI Key: QNTLKXYCASIGSQ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is often associated with antibacterial properties, and a nitro group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride typically involves a multi-step process:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group, forming nitrobenzene.

    Sulfonation: Nitrobenzene is then sulfonated to introduce the sulfonamide group, resulting in 4-nitrobenzenesulfonamide.

    Alkylation: The sulfonamide is alkylated with N-methyl-3-aminopropylamine to form the final product, N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors for nitration and sulfonation steps, and efficient purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: The major product is N-(3-aminopropyl)-N-methyl-4-aminobenzene-1-sulfonamide.

    Substitution: Products vary depending on the nucleophile used, but typically involve replacement of the sulfonamide nitrogen.

    Oxidation: Products include nitroso or nitro derivatives of the original compound.

Scientific Research Applications

N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride has several applications across different fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition, particularly those targeting sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride exerts its effects is primarily through its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the nitro group can undergo bioreduction in certain cellular environments, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(3-aminopropyl)-N-methylbenzene-1-sulfonamide: Lacks the nitro group, resulting in different reactivity and applications.

    4-nitrobenzenesulfonamide: Does not have the N-methyl-3-aminopropyl group, limiting its use in certain synthetic applications.

Uniqueness

N-(3-aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows it to participate in diverse chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-aminopropyl)-N-methyl-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S.ClH/c1-12(8-2-7-11)18(16,17)10-5-3-9(4-6-10)13(14)15;/h3-6H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTLKXYCASIGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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